BNIPDaoct
Beschreibung
BNIPDaoct (bisnaphthalimidopropyldiaaminooctane) is a bis-naphthalimidopropyl derivative with a flexible octane linker chain. It is a synthetic compound developed for its potent antiparasitic and anticancer activities. Structurally, BNIPDaoct consists of two planar naphthalimido moieties connected by an eight-carbon alkyl chain, enabling strong DNA intercalation and disruption of parasitic/cancer cell proliferation [1]. Its synthesis has been optimized via a two-step process (81% and 60% yields per step), achieving an overall yield of 48%—significantly higher than the traditional five-step method (30% yield) [1]. BNIPDaoct is notable for its high solubility when encapsulated in drug delivery systems like PLGA nanoparticles or emulsomes, enhancing its therapeutic efficacy against visceral leishmaniasis (VL) and cancer [15].
Eigenschaften
Molekularformel |
C38H42N4O4 |
|---|---|
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
2-[3-[8-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylamino]octylamino]propyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C38H42N4O4/c43-35-29-17-7-13-27-14-8-18-30(33(27)29)36(44)41(35)25-11-23-39-21-5-3-1-2-4-6-22-40-24-12-26-42-37(45)31-19-9-15-28-16-10-20-32(34(28)31)38(42)46/h7-10,13-20,39-40H,1-6,11-12,21-26H2 |
InChI-Schlüssel |
OPQBNDHJFSLKCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCNCCCCCCCCNCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Synonyme |
isnaphthalimidopropyldiaaminooctane BNIPDaoct |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Compounds:
- BNIPDanon: Homolog of BNIPDaoct with a nine-carbon linker chain.
- BNIPSpd : Contains a spermidine linker instead of an alkyl chain.
- BNIPDaoxoct : Features a dioxooctane-modified linker.
- DMP8408 : Shorter, rigid linker chain (structure unspecified).
| Parameter | BNIPDaoct | BNIPDanon | BNIPSpd | BNIPDaoxoct | DMP8408 |
|---|---|---|---|---|---|
| Linker Chain | 8-carbon alkyl | 9-carbon alkyl | Spermidine | Dioxooctane | Shorter alkyl |
| Synthesis Yield | 48% (2-step) [1] | 50% (2-step) [1] | N/A | N/A | N/A |
| 13C NMR (C8/C9) | 24.5 ppm [1] | 22.3 ppm [1] | N/A | N/A | N/A |
Key Findings :
- The alkyl chain length (8 vs. 9 carbons) minimally affects NMR profiles but significantly impacts bioactivity. BNIPDanon’s extra CH₂ group reduces DNA binding affinity compared to BNIPDaoct [12].
- BNIPSpd and BNIPDaoxoct exhibit lower cytotoxicity due to altered linker chemistry, which slows cellular uptake [10].
Antiparasitic Activity
Against L. infantum Promastigotes:
| Compound | IC50 (Free, µM) | IC50 (Encapsulated, µM) | Toxicity (Macrophages) |
|---|---|---|---|
| BNIPDaoct | 0.84 ± 0.09 [9] | 0.59 ± 0.08 [9] | >95% viability at ≤1.25 µM [9] |
| BNIPDanon | 1.85 ± 0.01 [9] | 1.73 ± 0.02 [9] | >87.5% viability at ≤2.5 µM [9] |
Key Findings :
- BNIPDaoct is 2.2× more potent than BNIPDanon in free form. Encapsulation further enhances its efficacy by 30% [15].
- Both compounds show dose-dependent toxicity to macrophages at higher concentrations, but encapsulation reduces cytotoxicity [9].
Cytotoxicity in Cancer Cells
| Compound | IC50 (MDA-MB-231, µM) | IC50 (MCF-10A, µM) | Cellular Uptake Speed |
|---|---|---|---|
| BNIPDaoct | 4.99 [6] | 2.8 [10] | Rapid (fluorescence lost in 6h) [3] |
| BNIPDanon | N/A | N/A | N/A |
| BNIPSpd | 12.7 [6] | 4.2 [10] | Slow (fluorescence after 6h) [3] |
| BNIPDaoxoct | 12.4 [6] | 6.0 [10] | Moderate (2h) [3] |
Key Findings :
- BNIPDaoct’s rapid uptake and metabolism correlate with its higher cytotoxicity compared to BNIPSpd and BNIPDaoxoct [6].
- Linker flexibility (alkyl vs. spermidine/dioxooctane) critically influences cellular entry mechanisms and toxicity profiles [10].
DNA Binding and Structural Interactions
| Compound | Binding Mode | DNA Affinity | Structural Flexibility |
|---|---|---|---|
| BNIPDaoct | Bis-intercalation | High [12] | High (8-carbon linker) |
| BNIPDanon | Bis-intercalation | Moderate [12] | High (9-carbon linker) |
| DMP8408 | Mono-intercalation | Low [12] | Low (rigid linker) |
Key Findings :
- Longer alkyl chains (BNIPDaoct/Danon) enable bis-intercalation, causing greater DNA distortion and stronger binding than DMP8408 [12].
- Fluorinated DNA studies confirm BNIPDaoct’s preference for major groove binding [12].
Drug Delivery Systems
| System | BNIPDaoct Solubility | IC50 Reduction (vs. Free) | Toxicity Mitigation |
|---|---|---|---|
| PLGA Nanoparticles | 2.4 mg/mL [15] | 80% (spleen parasite burden) [15] | Yes [15] |
| Emulsomes | 0.31 mg/mL [2] | 30% (vs. free BNIPDaoct) [9] | Yes [9] |
Key Findings :
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
